molecular formula C16H16FN3 B7575080 N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline

Numéro de catalogue B7575080
Poids moléculaire: 269.32 g/mol
Clé InChI: PWRCISKQUBMCDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline, also known as EF-24, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. It was first synthesized in 2008 by a group of researchers led by Dr. Paul Hergenrother at the University of Illinois at Urbana-Champaign. Since then, EF-24 has been extensively studied for its biological activities and mechanism of action.

Mécanisme D'action

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline exerts its biological activities through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as thioredoxin reductase and histone deacetylase, which are involved in cancer and inflammation, respectively. N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline also activates the Nrf2-Keap1 pathway, which is a key regulator of cellular antioxidant defense and detoxification. In addition, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to induce apoptosis and autophagy in cancer cells.
Biochemical and Physiological Effects:
N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and blocking the activation of NF-κB. In addition, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have good bioavailability and pharmacokinetic properties. However, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has some limitations as well. It can be unstable in certain conditions and may require special handling. In addition, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline may have off-target effects that need to be carefully evaluated.

Orientations Futures

There are several future directions for research on N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline. One possible direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective analogs of N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline that can be used as lead compounds for drug development. Furthermore, the mechanism of action of N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline needs to be further elucidated to fully understand its biological activities. Finally, the safety and toxicity of N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.

Méthodes De Synthèse

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline is synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-ethyl-4-fluoro-2-nitrobenzene with 2-aminomethylbenzimidazole in the presence of a reducing agent to give the intermediate product, which is then further reacted with aniline to obtain N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Applications De Recherche Scientifique

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurodegenerative disorders, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to protect neurons from oxidative stress and improve cognitive function.

Propriétés

IUPAC Name

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3/c1-2-20-14-10-6-9-13(17)16(14)19-15(20)11-18-12-7-4-3-5-8-12/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRCISKQUBMCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC=C2)F)N=C1CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.